Spectroscopic Characterization of 3-Cyanopiperidine: A Technical Guide for Researchers
Spectroscopic Characterization of 3-Cyanopiperidine: A Technical Guide for Researchers
Introduction
3-Cyanopiperidine, also known as piperidine-3-carbonitrile, is a heterocyclic organic compound with a piperidine ring substituted at the 3-position with a nitrile group. This molecule serves as a valuable building block in medicinal chemistry and drug development, where the piperidine scaffold is a common feature in a wide array of pharmaceutical agents due to its favorable pharmacokinetic properties. The cyano group offers a versatile chemical handle for further synthetic transformations, making 3-cyanopiperidine a key intermediate in the synthesis of more complex bioactive molecules.
A thorough understanding of the spectroscopic properties of 3-cyanopiperidine is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic processes. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-cyanopiperidine. The interpretation of this data is grounded in the principles of chemical structure and spectroscopic theory, offering researchers a comprehensive reference for the characterization of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The molecular structure of 3-cyanopiperidine dictates its characteristic spectroscopic signatures. The piperidine ring exists predominantly in a chair conformation, and the protons and carbons within this ring are chemically inequivalent, leading to a complex but interpretable NMR spectrum. The presence of the electron-withdrawing cyano group significantly influences the chemical environment of the neighboring atoms.
Caption: Molecular structure of 3-Cyanopiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-cyanopiperidine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-cyanopiperidine is complex due to the diastereotopic nature of the methylene protons on the piperidine ring and the spin-spin coupling between adjacent protons. The electron-withdrawing cyano group at the C3 position deshields the proton at C3 and, to a lesser extent, the protons at C2 and C4.
Table 1: Predicted ¹H NMR Data for 3-Cyanopiperidine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.15 | ddd | 1H | H-2 (axial) |
| ~2.90 | m | 1H | H-6 (axial) |
| ~2.80 | m | 1H | H-3 |
| ~2.75 | dt | 1H | H-2 (eq) |
| ~2.60 | m | 1H | H-6 (eq) |
| ~2.00 | s (broad) | 1H | N-H |
| ~1.95 | m | 1H | H-4 (axial) |
| ~1.80 | m | 1H | H-5 (axial) |
| ~1.65 | m | 1H | H-4 (eq) |
| ~1.55 | m | 1H | H-5 (eq) |
Interpretation and Causality:
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Deshielding Effects: The proton at C3 is expected to be the most deshielded of the ring methines due to the inductive effect of the adjacent cyano group.
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Axial vs. Equatorial Protons: In the chair conformation, axial and equatorial protons on the same carbon are chemically non-equivalent. Typically, axial protons are more shielded (appear at a lower chemical shift) than their equatorial counterparts, though this can be influenced by other substituents.
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Coupling Constants: The multiplicities arise from spin-spin coupling with neighboring protons. The coupling constants (J-values) can provide information about the dihedral angles between protons and thus the conformation of the ring. For example, a large coupling constant (typically 10-13 Hz) is expected between two axial protons on adjacent carbons (J_ax-ax), while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial couplings.
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N-H Proton: The proton on the nitrogen atom often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. The nitrile carbon has a characteristic chemical shift in the downfield region.
Table 2: Predicted ¹³C NMR Data for 3-Cyanopiperidine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~122.0 | C≡N |
| ~48.0 | C-2 |
| ~45.5 | C-6 |
| ~30.0 | C-4 |
| ~28.5 | C-3 |
| ~24.0 | C-5 |
Interpretation and Causality:
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Cyano Carbon: The carbon of the nitrile group (C≡N) is significantly deshielded and appears at a characteristic downfield shift of around 122.0 ppm.[1]
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Piperidine Ring Carbons: The carbons of the piperidine ring are in the aliphatic region. The C2 and C6 carbons adjacent to the nitrogen atom are typically found in the 45-50 ppm range. The presence of the cyano group at C3 will influence the chemical shifts of the ring carbons, with C3 and its immediate neighbors (C2 and C4) being the most affected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for 3-Cyanopiperidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| 2940-2860 | Strong | C-H stretch (aliphatic) |
| ~2240 | Medium | C≡N stretch (nitrile) |
| ~1450 | Medium | CH₂ scissoring |
| ~1100 | Medium | C-N stretch |
Interpretation and Causality:
-
N-H Stretch: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[2]
-
C-H Stretch: The strong absorptions in the 2860-2940 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the piperidine ring.
-
C≡N Stretch: The most diagnostic peak for 3-cyanopiperidine is the absorption for the nitrile (C≡N) stretching vibration, which typically appears in the 2260-2240 cm⁻¹ region.[3] This peak is usually of medium intensity and is a clear indicator of the presence of the cyano group.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions corresponding to various bending and stretching vibrations (e.g., CH₂ scissoring and C-N stretching), which are unique to the molecule and serve as a "fingerprint" for identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 3-cyanopiperidine, electron ionization (EI) would likely be used.
Table 4: Predicted Key Mass Fragments for 3-Cyanopiperidine (EI-MS)
| m/z | Possible Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 109 | [M-H]⁺ |
| 83 | [M-HCN]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 55 | [C₄H₇]⁺ or [C₃H₅N]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of 3-cyanopiperidine (110.16 g/mol ).
-
[M-H]⁺ Fragment: Loss of a hydrogen radical is a common fragmentation pathway, leading to a peak at m/z 109.
-
Loss of HCN: A characteristic fragmentation for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 83.
-
Ring Cleavage: The piperidine ring can undergo various fragmentation pathways, leading to a series of smaller fragments. The fragments at m/z 56 and 55 are common in the mass spectra of piperidine derivatives and result from the cleavage of the ring.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, standardized and validated experimental protocols are essential.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-cyanopiperidine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Set the appropriate spectral width and acquisition time. Acquire the spectrum using a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Set up the ¹³C experiment, often with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase correction and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or the TMS signal. Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.
FT-IR Data Acquisition
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental contributions.
-
Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
Conclusion
The spectroscopic data from NMR, IR, and MS provide a comprehensive and complementary characterization of 3-cyanopiperidine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the molecule. The IR spectrum provides clear evidence for the key functional groups, particularly the nitrile and the secondary amine. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This guide serves as a foundational resource for researchers, providing the necessary data and protocols for the confident identification and characterization of 3-cyanopiperidine in a drug discovery and development setting.
References
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][4][5][6][7][8]
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U.S. Patent No. US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents. [9]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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El-Faham, A., et al. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 25(21), 5039. [Link][3]
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